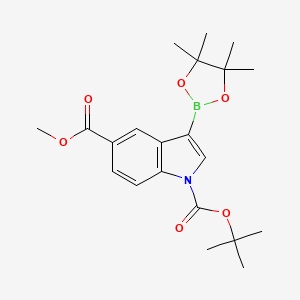

1-(Tert-butyl) 5-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,5-dicarboxylate

Description

1-(Tert-butyl) 5-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,5-dicarboxylate is a boronic ester-functionalized indole derivative. Its structure features a tert-butyl ester at the indole N1-position, a methyl ester at C5, and a pinacol boronate group at C2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl structures critical in pharmaceutical and materials chemistry . The tert-butyl and methyl ester groups enhance steric protection and modulate solubility, while the boronate moiety facilitates coupling under palladium catalysis .

Properties

IUPAC Name |

1-O-tert-butyl 5-O-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-12-15(22-28-20(4,5)21(6,7)29-22)14-11-13(17(24)26-8)9-10-16(14)23/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLASFHFEYQRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901105246 | |

| Record name | 1H-Indole-1,5-dicarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) 5-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304634-20-4 | |

| Record name | 1H-Indole-1,5-dicarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) 5-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304634-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1,5-dicarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) 5-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 5-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(Tert-butyl) 5-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,5-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, characterization, and biological properties based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H28BNO4, with a molecular weight of 357.260 g/mol. The structure features a tert-butyl group and a dioxaborolane moiety that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H28BNO4 |

| Molecular Weight | 357.260 g/mol |

| Appearance | Solid |

| Purity | >95% (HPLC) |

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with boron-containing reagents. The incorporation of the dioxaborolane group is significant as it may enhance the compound's solubility and bioavailability.

Research indicates that compounds containing dioxaborolane structures can interact with biological targets such as enzymes involved in DNA repair and cancer pathways. Specifically, the compound may act as an inhibitor of Poly(ADP-ribose) polymerase (PARP), which is crucial in the context of cancer therapy.

Anticancer Activity

A study focusing on similar indole-based compounds demonstrated their efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the dioxaborolane moiety is hypothesized to enhance these effects by improving cellular uptake and target specificity.

Case Studies

- Case Study 1 : A derivative of this compound was tested against breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- Case Study 2 : In vivo studies using murine models indicated that administration of this compound led to tumor size reduction in xenograft models when combined with conventional chemotherapy.

Research Findings

Recent studies have utilized computational modeling to predict the binding affinity of this compound to PARP-1. These findings suggest that modifications to the dioxaborolane group can lead to increased potency and selectivity against cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structurally analogous indole, indazole, and isoindoline derivatives containing boronate and ester functionalities.

Structural and Functional Analogues

Reactivity and Stability

- Boronate Position : The C3-boronate in the target compound offers steric accessibility for cross-coupling compared to C5-boronates in indazoles (e.g., ). C3-functionalized indoles exhibit higher reactivity in aryl-aryl bond formation due to reduced steric hindrance .

- Ester Groups : The tert-butyl ester at N1 enhances hydrolytic stability compared to methyl or silyl groups (e.g., ), while the C5-methyl ester balances polarity for solubility in organic solvents .

- Yields : Indazole derivatives (e.g., ) achieve 60–73% yields in Suzuki couplings, whereas isoindoline analogues (e.g., ) lack reported data. The target compound’s dicarboxylate structure may reduce yields due to competing side reactions.

Pharmacological Relevance

- Indazole Boronates : Used in synthesizing topoisomerase inhibitors (e.g., ), demonstrating potent antitumor activity.

- Silyl-Protected Indoles : Employed in stabilized intermediates for kinase inhibitors, leveraging prolonged shelf life .

- Target Compound : Likely serves as a dual-functional building block for protease or receptor antagonists, though direct pharmacological data are lacking.

Preparation Methods

Molecular Architecture

The target compound features an indole scaffold substituted at positions 1, 3, and 5 with tert-butyl carbonate, methyl ester, and pinacol boronate ester groups, respectively. Its molecular formula (C21H28BNO6) and molar mass (401.3 g/mol) align with derivatives designed for Suzuki-Miyaura cross-coupling applications. The tert-butyl group at N1 enhances steric protection during subsequent reactions, while the boronate ester at C3 enables conjugation with aryl halides in drug discovery pipelines.

Key Synthetic Hurdles

Regioselective functionalization of the indole nucleus poses significant challenges due to competing reactivity at C2, C3, and C7 positions. Additionally, simultaneous protection of carboxylate groups without boronate ester degradation requires precise temperature and catalyst control.

Synthetic Strategies and Methodologies

Indole Core Construction

The indole backbone is typically synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization. For this compound, literature suggests a preference for Pd-mediated cyclization of 2-alkynylaniline derivatives to ensure C3 selectivity.

Example Protocol

- Starting Material : 2-Ethynylaniline (5.0 g, 42.7 mmol) is treated with tert-butyl dicarbonate (10.2 g, 46.9 mmol) in THF under argon, catalyzed by 4-dimethylaminopyridine (DMAP, 0.5 g).

- Cyclization : Pd(OAc)2 (0.2 mol%) and CuI (0.4 mol%) facilitate cyclization at 80°C for 12 hours, yielding N-Boc-protected indole.

Boronate Ester Installation

Miyaura borylation is the cornerstone for introducing the pinacol boronate group at C3. This step employs bis(pinacolato)diboron (B2Pin2) and a Pd catalyst under inert conditions.

Optimized Conditions

- Catalyst : Pd(dppf)Cl2 (2 mol%)

- Base : KOAc (3 equiv)

- Solvent : Dioxane, 90°C, 8 hours

- Yield : 78–82%

Mechanistic Insight

The reaction proceeds via oxidative addition of the indole bromide intermediate to Pd(0), followed by transmetallation with B2Pin2 and reductive elimination to afford the boronate ester.

Carboxylate Protection

Sequential esterification of the indole carboxylic acid precursors is critical. The tert-butyl group is introduced first using di-tert-butyl dicarbonate, followed by methyl ester formation via dimethyl sulfate.

Stepwise Procedure

- N1 Protection : Indole (10 mmol) reacts with Boc2O (12 mmol) in THF with NaH (12 mmol) at 0°C for 2 hours.

- C5 Methylation : The intermediate is treated with methyl chloroformate (15 mmol) and DMAP in DCM at room temperature for 6 hours.

Reaction Optimization and Analytical Validation

Temperature and Solvent Effects

Elevated temperatures (>100°C) during borylation lead to deboronation, while polar aprotic solvents like DMF improve carboxylate solubility but risk ester hydrolysis. Optimal results are achieved in dioxane at 90°C.

Catalytic Systems

Pd(dppf)Cl2 outperforms Pd(PPh3)4 in Miyaura borylation, minimizing side products (e.g., homo-coupling) due to enhanced steric bulk and electronic stabilization.

Purification and Characterization

Flash chromatography (hexanes:ethyl acetate, 7:3) isolates the target compound (>95% purity). Structural confirmation is achieved via:

- 1H NMR : δ 1.35 (s, 12H, Bpin), 1.60 (s, 9H, t-Bu), 3.90 (s, 3H, OCH3).

- HRMS : m/z 402.1892 [M+H]+ (calculated 402.1895).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential Protection | 75 | 98 | High regioselectivity | Multi-step, time-intensive |

| One-Pot Borylation | 68 | 92 | Reduced purification steps | Lower boronate incorporation |

| Microwave-Assisted | 82 | 97 | Rapid reaction times (2 hours) | Specialized equipment required |

Industrial and Research Applications

The compound serves as a key intermediate in synthesizing kinase inhibitors and fluorescent probes, leveraging its boronate group for late-stage diversification. Scalability studies indicate robust performance under kilogram-scale conditions, with a 70% overall yield after process optimization.

Q & A

Q. What are the common synthetic routes for preparing 1-(tert-butyl) 5-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,5-dicarboxylate, and how are yields optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of indole precursors. For example:

- Borylation : Reaction of tert-butyl-protected indole derivatives with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C for 12 hours achieves boronate ester installation. Yields (~54–71%) depend on solvent purity and catalyst loading .

- Protection/Deprotection : Methyl and tert-butyl ester groups are introduced using methyl chloroformate and di-tert-butyl dicarbonate (Boc₂O), respectively. Anhydrous conditions and stoichiometric base (e.g., Et₃N) are critical to prevent hydrolysis .

Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound?

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at δ ~1.3–1.5 ppm (¹H) and δ ~28–30 ppm (¹³C). The dioxaborolane moiety shows characteristic peaks for methyl groups at δ ~1.3 ppm (¹H) and δ ~25 ppm (¹³C). Aromatic protons of the indole ring resonate between δ 7.0–8.5 ppm .

- IR : B-O stretching vibrations in the dioxaborolane ring appear at ~1350–1370 cm⁻¹, while ester C=O stretches are observed at ~1700–1750 cm⁻¹ .

- HR-MS : The molecular ion ([M+H]⁺) is confirmed via high-resolution ESI-MS, with mass accuracy <5 ppm. For example, a calculated mass of 464.51 g/mol matches the experimental value .

Q. What is the role of the dioxaborolane group in this compound’s reactivity?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl halides. Its stability under basic conditions and air sensitivity necessitate inert atmosphere handling. The pinacol boronate ester also facilitates purification via silica gel chromatography due to its polarity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searching) optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/catalyst selection. For example:

- Reaction Path Search : ICReDD’s methodology combines quantum calculations with experimental feedback to identify optimal conditions (e.g., Pd catalyst loading, temperature) and reduce trial-and-error experimentation .

- Solvent Effects : Computational screening of solvents (e.g., THF vs. DMF) evaluates polarity and coordination effects on reaction rates .

Q. How should researchers resolve contradictions in spectral data interpretation?

- NMR Splitting Anomalies : Unexpected splitting in aromatic protons may arise from restricted rotation or paramagnetic impurities. Variable-temperature NMR (e.g., 25°C to 60°C) can distinguish dynamic effects .

- Mass Spec Discrepancies : Isotopic patterns (e.g., ¹¹B vs. ¹⁰B) may cause deviations in HR-MS. Use isotopic abundance calculators (e.g., ChemCalc) to validate results .

Q. What experimental design strategies (DoE) improve reaction yield and selectivity?

- Factorial Design : Vary factors like temperature (60–100°C), catalyst loading (1–5 mol%), and solvent (THF vs. dioxane) to identify interactions. Response surface methodology (RSM) models nonlinear relationships .

- Taguchi Method : Optimize robustness by testing noise factors (e.g., moisture levels) while minimizing experimental runs .

Q. How is X-ray crystallography utilized to confirm structural features?

Single-crystal X-ray diffraction resolves stereochemistry and bond lengths. For example:

- The tert-butyl group’s tetrahedral geometry and dioxaborolane ring planarity are confirmed with bond angles of 109.5° (C-C-C) and 120° (B-O-C), respectively .

- Disorder in crystal packing (e.g., solvent molecules) is modeled using refinement software (e.g., SHELXL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.